Triisopropylchlorogermane
Overview
Description
Triisopropylchlorogermane is an organogermanium compound with the molecular formula C9H21ClGe . It is a clear liquid with an acrid odor and is primarily used as a chemical intermediate in various industrial and research applications . The compound is known for its reactivity and is often utilized in the synthesis of other organogermanium compounds.
Preparation Methods
Triisopropylchlorogermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with isopropylmagnesium chloride in an anhydrous environment. The reaction is typically carried out under inert conditions to prevent the formation of unwanted by-products . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Triisopropylchlorogermane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different germanium-containing products.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triisopropylchlorogermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and immune system modulators.
Mechanism of Action
The mechanism by which triisopropylchlorogermane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom in the compound can be readily substituted, allowing for the formation of various derivatives. These derivatives can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the derivative formed and the context of its use .
Comparison with Similar Compounds
Triisopropylchlorogermane can be compared with other organogermanium compounds such as:
- Triphenylgermane
- Triethylgermane
- Trimethylgermane
These compounds share similar reactivity patterns but differ in their substituents, leading to variations in their chemical and physical properties. This compound is unique due to its specific isopropyl groups, which influence its reactivity and applications .
Properties
IUPAC Name |
chloro-tri(propan-2-yl)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClGe/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZVHVHSOQDIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Ge](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345772 | |
Record name | Germane, chlorotris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-54-8 | |
Record name | Germane, chlorotris(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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